molecular formula C17H14N6O4 B2985485 N-(benzo[d][1,3]dioxol-5-yl)-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide CAS No. 1327632-81-4

N-(benzo[d][1,3]dioxol-5-yl)-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide

Cat. No.: B2985485
CAS No.: 1327632-81-4
M. Wt: 366.337
InChI Key: MRZQYQKZZHREAW-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a heterocyclic compound featuring a benzodioxole moiety, a pyrazine-substituted 1,2,4-oxadiazole ring, and an azetidine carboxamide core. The benzodioxole group (benzo[d][1,3]dioxol-5-yl) is a common pharmacophore in medicinal chemistry, known for enhancing metabolic stability and bioavailability . The 1,2,4-oxadiazole ring, substituted with pyrazine, contributes to π-π stacking interactions and hydrogen bonding, which are critical for target binding .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O4/c24-17(20-11-1-2-13-14(5-11)26-9-25-13)23-7-10(8-23)16-21-15(22-27-16)12-6-18-3-4-19-12/h1-6,10H,7-9H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRZQYQKZZHREAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC2=CC3=C(C=C2)OCO3)C4=NC(=NO4)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antitubercular research. This article reviews the biological activity of this compound based on diverse sources and includes data tables summarizing key findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C17H14N6O4
  • Molecular Weight : 366.3 g/mol
  • CAS Number : 1327632-81-4

Biological Activity Overview

Research indicates that derivatives of oxadiazole, including those containing pyrazine and dioxole moieties, exhibit significant biological activities. The specific compound has shown promise in antimicrobial and antitubercular applications.

Antimicrobial Activity

A study highlighted the antimicrobial properties of various oxadiazole derivatives against Mycobacterium tuberculosis and other bacterial strains. The compound's structure suggests a potential mechanism of action involving inhibition of mycolic acid synthesis, crucial for bacterial cell wall integrity .

Table 1: Antimicrobial Activity Data

CompoundTarget OrganismMIC (µM)Reference
21cM. tuberculosis (drug-resistant)4–8Dhumal et al.
21aM. kansasii8–16Dhumal et al.
30Clostridium difficile0.003–0.03Dhumal et al.
31aNeisseria gonorrhoeae0.03–0.125Dhumal et al.

Case Studies

  • Study on Antitubercular Activity : Dhumal et al. (2016) reported that compounds similar to the one inhibited both active and dormant states of Mycobacterium bovis BCG, suggesting a broad-spectrum efficacy against mycobacterial infections .
  • Evaluation of Binding Affinity : Molecular docking studies have shown that these compounds bind effectively to the active sites of key enzymes involved in mycolic acid synthesis, indicating a potential pathway for therapeutic intervention against tuberculosis .

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of fatty acid biosynthesis by targeting enoyl reductase (InhA), critical for mycolic acid production.
  • Disruption of cellular integrity in Gram-positive bacteria by inhibiting lipoteicholic acid synthesis .

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Diversity : The target compound’s azetidine-oxadiazole core is distinct from benzimidazoles , thiazoles , and cyclopropanes , which may influence binding kinetics and metabolic stability.

Key Observations :

  • The target compound likely employs amide coupling (similar to ) and heterocycle assembly strategies, though direct synthetic data are unavailable.
  • Silica gel chromatography is a universal purification method across analogs .

Pharmacological and Physicochemical Properties

While biological data for the target compound are absent, insights can be inferred from analogs:

Compound Class LogP (Predicted) Solubility (µg/mL) Reported Activity (IC₅₀) Reference
PI3Kα Inhibitors (e.g., 5h) 3.8 12.5 (PBS) 0.7 nM (PI3Kα)
IDO1 Inhibitors (e.g., 28) 2.5 45.2 (DMSO) 8.3 nM (IDO1)
Anticonvulsants (e.g., 1) 4.2 8.7 (Water) ED₅₀ = 15 mg/kg (MES)

Hypotheses for Target Compound :

  • LogP : Estimated ~3.1 (pyrazine’s polarity may reduce lipophilicity vs. benzodioxole-thiadiazole analogs ).

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